molecular formula C17H17N3O3 B11776113 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol CAS No. 38053-03-1

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol

Katalognummer: B11776113
CAS-Nummer: 38053-03-1
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: MCPPSAYOIQJUQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol is an organic compound with the molecular formula C17H18N2O3 It is a derivative of phenanthridine, a polycyclic aromatic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol typically involves the nitration of phenanthridine followed by amination and subsequent reduction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol
  • 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol
  • 2-[(2-Methylphenanthridin-6-yl)amino]butan-1-ol

Uniqueness

2-[(2-Nitrophenanthridin-6-yl)amino]butan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other phenanthridine derivatives that may have different substituents, leading to variations in their chemical and biological properties.

Eigenschaften

CAS-Nummer

38053-03-1

Molekularformel

C17H17N3O3

Molekulargewicht

311.33 g/mol

IUPAC-Name

2-[(2-nitrophenanthridin-6-yl)amino]butan-1-ol

InChI

InChI=1S/C17H17N3O3/c1-2-11(10-21)18-17-14-6-4-3-5-13(14)15-9-12(20(22)23)7-8-16(15)19-17/h3-9,11,21H,2,10H2,1H3,(H,18,19)

InChI-Schlüssel

MCPPSAYOIQJUQS-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)NC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.